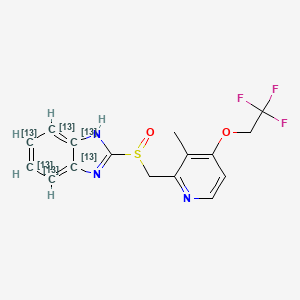
Lansoprazole-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lansoprazole-13C6 is a stable isotope-labeled compound of lansoprazole, a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including pharmacokinetic and metabolic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole-13C6 involves the incorporation of carbon-13 isotopes into the lansoprazole molecule. The process typically starts with the preparation of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Using carbon-13 labeled reagents to replace specific carbon atoms in the molecule.
Cyclization Reactions: Forming the benzimidazole ring structure, a key component of lansoprazole, using labeled precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Labeled Intermediates: Using large quantities of carbon-13 labeled reagents.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification: Using techniques like high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment and chemical purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lansoprazole-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, methanol.
Major Products
Lansoprazole Sulfone: Formed through oxidation.
Lansoprazole Sulfide: Formed through reduction.
Applications De Recherche Scientifique
Lansoprazole-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of lansoprazole.
Metabolic Pathway Analysis: Investigating the metabolic fate of lansoprazole in biological systems.
Drug Interaction Studies: Examining interactions with other drugs and their impact on lansoprazole metabolism.
Clinical Research: Assessing the efficacy and safety of lansoprazole in treating gastrointestinal disorders
Mécanisme D'action
Lansoprazole-13C6, like its non-labeled counterpart, works by inhibiting the H+/K±ATPase enzyme system in the gastric parietal cellsBy inhibiting this enzyme, lansoprazole effectively reduces gastric acid secretion, promoting the healing of ulcers and alleviating symptoms of acid-related disorders .
Comparaison Avec Des Composés Similaires
Lansoprazole-13C6 can be compared with other proton pump inhibitors (PPIs) such as omeprazole, esomeprazole, pantoprazole, and rabeprazole. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic profiles, onset of action, and potential for drug interactions . This compound is unique due to its stable isotope labeling, which provides advantages in research applications by allowing for precise tracking and quantification .
List of Similar Compounds
- Omeprazole
- Esomeprazole
- Pantoprazole
- Rabeprazole
This compound stands out for its utility in detailed pharmacokinetic and metabolic studies, making it a valuable tool in both clinical and research settings.
Propriétés
Formule moléculaire |
C16H14F3N3O2S |
|---|---|
Poids moléculaire |
375.32 g/mol |
Nom IUPAC |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |
Clé InChI |
MJIHNNLFOKEZEW-SDHHWPBBSA-N |
SMILES isomérique |
CC1=C(C=CN=C1CS(=O)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |
SMILES canonique |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
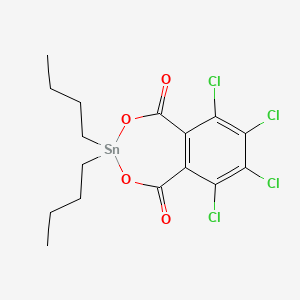

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
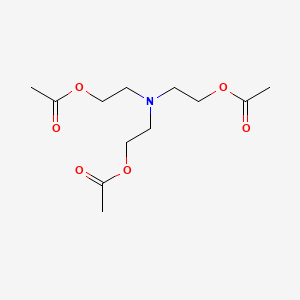
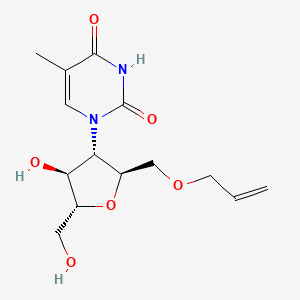
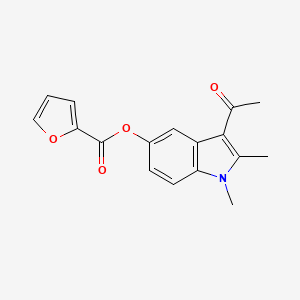
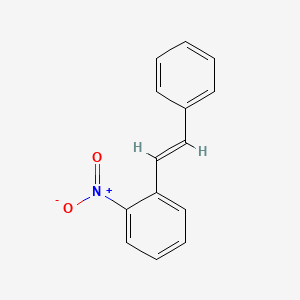
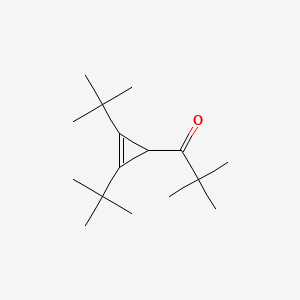
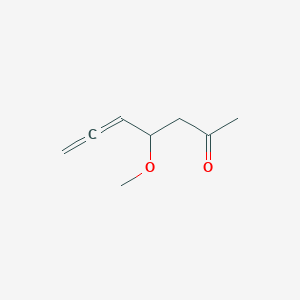
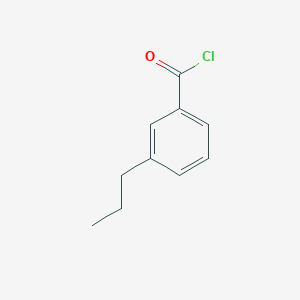

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
